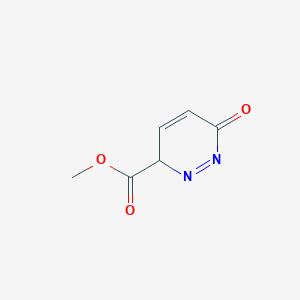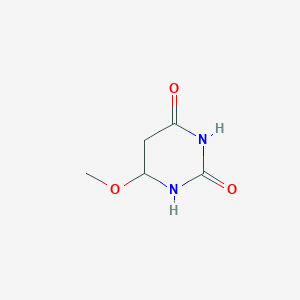![molecular formula C15H16NO4- B12360609 2-Azaspiro[3.3]heptane-2,6-dicarboxylic acid, 2-(phenylmethyl) ester](/img/structure/B12360609.png)
2-Azaspiro[3.3]heptane-2,6-dicarboxylic acid, 2-(phenylmethyl) ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-CBZ-2-AZA-SPIRO[3.3]HEPTANE-6-CARBOXYLIC ACID is a chemical compound with the molecular formula C15H17NO4. It is known for its unique spirocyclic structure, which includes a nitrogen atom within the spiro ring system. This compound is often used in organic synthesis and has various applications in scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-CBZ-2-AZA-SPIRO[3.3]HEPTANE-6-CARBOXYLIC ACID typically involves the reaction of a suitable spirocyclic precursor with a benzyloxycarbonyl (CBZ) protecting group. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reaction is usually carried out at low temperatures to ensure the stability of the intermediate compounds .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes as those used in laboratory settings. The scalability of the synthesis would depend on the availability of starting materials and the efficiency of the reaction conditions.
化学反应分析
Types of Reactions
2-CBZ-2-AZA-SPIRO[3.3]HEPTANE-6-CARBOXYLIC ACID can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can remove the CBZ protecting group, yielding the free amine.
Substitution: Nucleophilic substitution reactions can occur at the spirocyclic carbon atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce free amines.
科学研究应用
2-CBZ-2-AZA-SPIRO[3.3]HEPTANE-6-CARBOXYLIC ACID has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands.
Industry: It may be used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-CBZ-2-AZA-SPIRO[3.3]HEPTANE-6-CARBOXYLIC ACID involves its interaction with specific molecular targets. The CBZ protecting group can be removed under reductive conditions, revealing the active amine, which can then interact with enzymes or receptors. The spirocyclic structure provides a rigid framework that can enhance binding affinity and specificity .
相似化合物的比较
Similar Compounds
2-AZA-SPIRO[3.3]HEPTANE-6-CARBOXYLIC ACID: Lacks the CBZ protecting group, making it more reactive.
2-CBZ-2-AZA-SPIRO[3.4]OCTANE-6-CARBOXYLIC ACID: Contains a larger spiro ring, which can affect its chemical properties and reactivity.
Uniqueness
2-CBZ-2-AZA-SPIRO[3.3]HEPTANE-6-CARBOXYLIC ACID is unique due to its specific spirocyclic structure and the presence of the CBZ protecting group. This combination provides a balance between stability and reactivity, making it a valuable intermediate in organic synthesis .
属性
分子式 |
C15H16NO4- |
|---|---|
分子量 |
274.29 g/mol |
IUPAC 名称 |
2-phenylmethoxycarbonyl-2-azaspiro[3.3]heptane-6-carboxylate |
InChI |
InChI=1S/C15H17NO4/c17-13(18)12-6-15(7-12)9-16(10-15)14(19)20-8-11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H,17,18)/p-1 |
InChI 键 |
TXYJSXKXMYOUBY-UHFFFAOYSA-M |
规范 SMILES |
C1C(CC12CN(C2)C(=O)OCC3=CC=CC=C3)C(=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


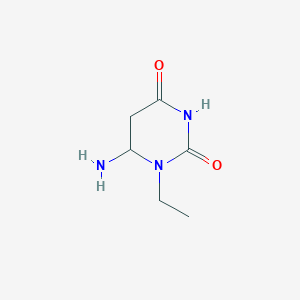
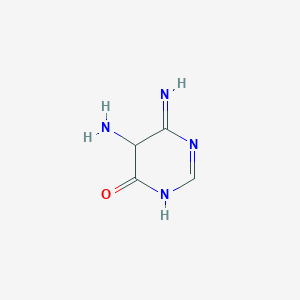
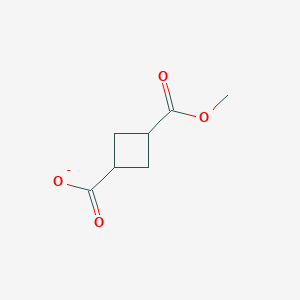
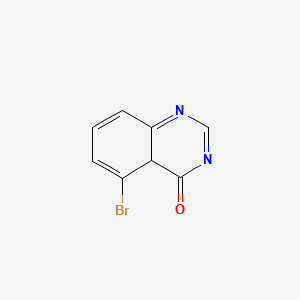

![2-[3-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]-2,4-dioxo-4aH-quinazolin-1-ium-1-yl]acetic acid](/img/structure/B12360566.png)

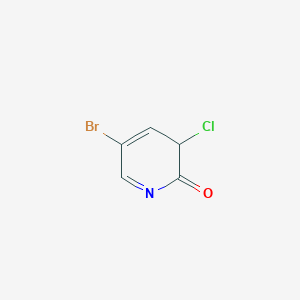
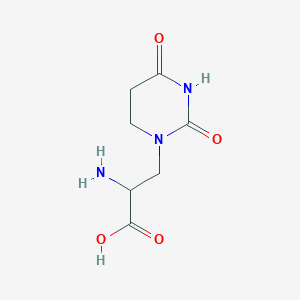
![9aH-imidazo[1,5-a]quinoxalin-4-one](/img/structure/B12360595.png)
